3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7-Trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound featuring a fused ring structure composed of triazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methylating agents under controlled conditions to introduce the methyl groups at the desired positions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
3,4,7-Trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has several scientific research applications:
Mechanism of Action
The mechanism by which 3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine: Known for its energetic properties and used in the development of explosives.
1,2,4-Triazolo[1,5-a][1,3,5]triazine: Studied for its high nitrogen content and potential use in energetic materials.
Uniqueness
3,4,7-Trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, including its potential use as a therapeutic agent and in the development of advanced materials .
Properties
CAS No. |
61139-85-3 |
---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3,4,7-trimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5/c1-4-5(2)12-7(10-9-4)8-6(3)11-12/h1-3H3 |
InChI Key |
JMJJXGNKTBUWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)C)N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.